molecular formula C8H7BrN2 B1519882 4-Bromo-7-methyl-1H-indazole CAS No. 1159511-74-6

4-Bromo-7-methyl-1H-indazole

Cat. No.: B1519882
CAS No.: 1159511-74-6
M. Wt: 211.06 g/mol
InChI Key: JTFKASPFJNQUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .


Synthesis Analysis

The synthesis of 1H-indazole can be achieved by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles . The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .


Molecular Structure Analysis

This compound has a molecular weight of 211.06 . Its InChI code is 1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

The reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

4-Bromo-7-methyl-1H-indazole and related heterocyclic diazoles have been studied for their inhibitive properties against the corrosion of iron in acidic conditions. The structural and electronic parameters of these diazoles were explored to understand their corrosion inhibition mechanism. Surface morphology changes upon treatment with these inhibitors were also investigated, indicating their potential application in protecting metal surfaces from corrosion in industrial settings (Babić-Samardžija et al., 2005).

Enzyme Inhibition

Research has shown that substituted indazoles, including those with bromine at the 4 position, can act as inhibitors of neuronal nitric oxide synthase. These compounds have demonstrated significant inhibitory activity, which could be relevant for the development of therapeutics targeting various pathologies mediated by nitric oxide synthase enzymes (Boulouard et al., 2007).

Click Chemistry in Drug Discovery

This compound derivatives can be utilized in click chemistry applications, a modular synthetic approach that is becoming increasingly important in drug discovery. This method involves reliable and practical chemical transformations, facilitating the rapid assembly of complex molecules for pharmaceutical research (Kolb & Sharpless, 2003).

Chemical Synthesis and Modifications

Indazoles, including this compound, have been subjects of studies focusing on their protection and subsequent functionalization. This research has implications for synthesizing novel derivatives with potential applications in medicinal chemistry and material science. The ability to selectively protect and modify indazoles opens avenues for creating new compounds with tailored properties (Slade et al., 2009).

Mechanism of Action

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases . This interaction can result in changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-7-methyl-1H-indazole are likely related to the cell cycle and cell volume regulation, given its potential targets . The downstream effects of these pathways can include alterations in cell proliferation and cell volume, which can have significant impacts on cellular function and health .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as dichloromethane and ethanol, but is insoluble in water . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to changes in cell cycle progression and cell volume regulation, given its potential targets . This could result in altered cell proliferation and cell volume, potentially impacting cellular function and health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperature and pressure conditions . It should be stored at 2-8°c to maintain its stability .

Safety and Hazards

4-Bromo-7-methyl-1H-indazole is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFKASPFJNQUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657242
Record name 4-Bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-74-6
Record name 4-Bromo-7-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methyl-1H-indazole
Reactant of Route 3
4-Bromo-7-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-7-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-7-methyl-1H-indazole
Reactant of Route 6
4-Bromo-7-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.